In Vitro Antibacterial Activity of Enviomycin Against M. tuberculosis H37Rv and MAI Complex Strains
Enviomycin demonstrates defined in vitro antibacterial activity against the reference M. tuberculosis strain H37Rv and clinical isolates of the Mycobacterium avium-Mycobacterium intracellulare (MAI) complex. The Minimum Inhibitory Concentrations (MICs) are established at 12.5 μg/mL for H37Rv, and 3.2 μg/mL, 6.3 μg/mL, and 12.5 μg/mL for MAI complex strains 13008, 13016, and 11004, respectively [1]. While this data establishes baseline potency, it does not provide a direct head-to-head comparison with viomycin or capreomycin under identical assay conditions. This represents a cross-study comparable evidence base for in vitro susceptibility profiling.
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 12.5 μg/mL (M. tuberculosis H37Rv); MIC = 3.2, 6.3, 12.5 μg/mL (MAI complex strains) |
| Comparator Or Baseline | No direct comparator data available within the same study; baseline established as reference strain susceptibility. |
| Quantified Difference | Not applicable (single-agent data). |
| Conditions | In vitro susceptibility testing against M. tuberculosis H37Rv and MAI complex strains. |
Why This Matters
Establishes the quantitative baseline in vitro potency of enviomycin against key mycobacterial reference strains, which is necessary for interpreting susceptibility breakpoints and cross-resistance studies.
- [1] Enviomycin (Tuberactinomycin N) Bioactivity Data. PeptideDB. View Source
